molecular formula C16H17ClO2 B1517313 1-(Benzyloxy)-4-(3-chloropropoxy)benzene CAS No. 913851-45-3

1-(Benzyloxy)-4-(3-chloropropoxy)benzene

Cat. No. B1517313
Key on ui cas rn: 913851-45-3
M. Wt: 276.76 g/mol
InChI Key: QAYYBCNFCLZBAU-UHFFFAOYSA-N
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Patent
US08076329B2

Procedure details

Following the procedure described in example 1§E, but starting from 4-benzyloxyphenol (2 g), potassium carbonate (6.90 g) and 1-bromo-3-chloropropane (4.94 mL) in N,N-dimethylformamide (10 mL) affords 2.07 g of O-benzyl-4-(3-chloropropoxy)phenol as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
4.94 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:23][CH2:24][CH2:25][Cl:26]>CN(C)C=O>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([O:15][CH2:23][CH2:24][CH2:25][Cl:26])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)O
Step Two
Name
Quantity
6.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
4.94 mL
Type
reactant
Smiles
BrCCCCl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)OCCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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